1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]-4-phenylpiperazine, commonly known as CSP-2503, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CSP-2503 is a piperazine derivative that has been synthesized and studied extensively in recent years.
Wirkmechanismus
The mechanism of action of CSP-2503 is not fully understood. However, it is believed to act as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a variety of cellular processes, including cell survival, neuroprotection, and inflammation. By modulating the activity of the sigma-1 receptor, CSP-2503 may be able to protect cells from damage and reduce inflammation.
Biochemical and Physiological Effects
CSP-2503 has been shown to have a variety of biochemical and physiological effects. In animal models of Parkinson's disease, CSP-2503 has been shown to protect dopaminergic neurons from damage and reduce motor deficits. In models of Alzheimer's disease, CSP-2503 has been shown to reduce amyloid beta accumulation and improve cognitive function. CSP-2503 has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, CSP-2503 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CSP-2503 in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, CSP-2503 has been shown to have a variety of potential therapeutic applications, making it a promising compound for further study. However, one limitation of using CSP-2503 in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for the study of CSP-2503. One area of research is to further elucidate its mechanism of action. This may involve identifying the specific binding site of CSP-2503 on the sigma-1 receptor and determining how it modulates receptor activity. Another area of research is to explore the potential therapeutic applications of CSP-2503 in more detail. This may involve conducting clinical trials to test its efficacy and safety in humans. Finally, researchers may explore the use of CSP-2503 in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of CSP-2503 involves the reaction of 4-chloro-3-nitrobenzoic acid with pyrrolidine and sodium hydride to form the corresponding nitro compound. This is followed by reduction of the nitro group to an amine using palladium on carbon and hydrogen gas. The amine is then coupled with 4-phenylpiperazine and 4-(methylsulfonyl)benzoyl chloride to yield CSP-2503. The purity of the compound is confirmed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
CSP-2503 has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. CSP-2503 has also been studied for its potential to treat addiction to drugs such as cocaine and methamphetamine. In addition, CSP-2503 has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory bowel disease.
Eigenschaften
IUPAC Name |
(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S/c22-19-9-8-17(16-20(19)29(27,28)25-10-4-5-11-25)21(26)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-3,6-9,16H,4-5,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJHZUSKFOGZEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.